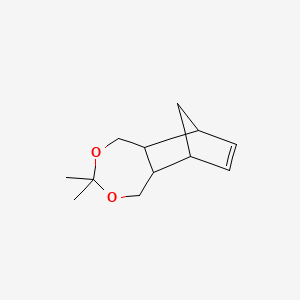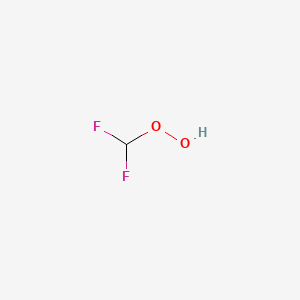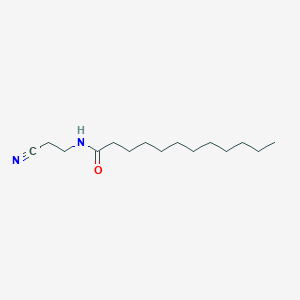
Dodecanamide, N-(2-cyanoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-(2-cyanoethyl)-: is an organic compound with the molecular formula C15H28N2O It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 2-cyanoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecanamide, N-(2-cyanoethyl)- can be synthesized through the reaction of dodecanamide with 2-chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Dodecanamide+2-chloroacetonitrile→Dodecanamide, N-(2-cyanoethyl)-+HCl
Industrial Production Methods: Industrial production of Dodecanamide, N-(2-cyanoethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dodecanamide, N-(2-cyanoethyl)- can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield dodecanamide and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed:
Substitution: Various substituted dodecanamides.
Reduction: Dodecanamide, N-(2-aminoethyl)-.
Hydrolysis: Dodecanamide and acetic acid.
Applications De Recherche Scientifique
Chemistry: Dodecanamide, N-(2-cyanoethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors.
Medicine: Dodecanamide, N-(2-cyanoethyl)- is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Dodecanamide, N-(2-cyanoethyl)- involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function.
Comparaison Avec Des Composés Similaires
Dodecanamide, N-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties and applications.
Dodecanamide, N-(2-aminoethyl)-: The aminoethyl derivative is more reactive and can participate in a wider range of chemical reactions.
Dodecanamide, N-(2-methoxyethyl)-: This compound has a methoxyethyl group, which affects its solubility and reactivity.
Uniqueness: Dodecanamide, N-(2-cyanoethyl)- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
164394-80-3 |
|---|---|
Formule moléculaire |
C15H28N2O |
Poids moléculaire |
252.40 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)dodecanamide |
InChI |
InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-12,14H2,1H3,(H,17,18) |
Clé InChI |
KKYWYBUZCZPDQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



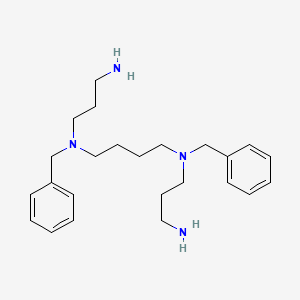
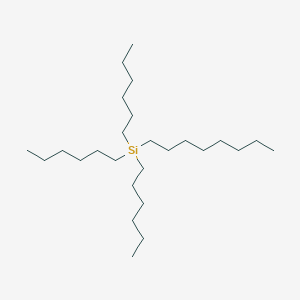
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
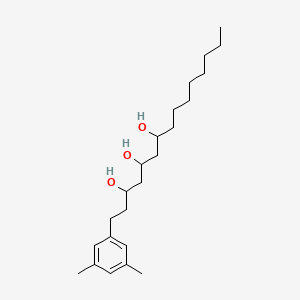
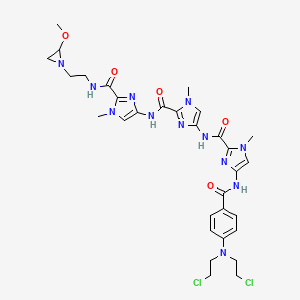
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)

